![molecular formula C16H14N4O4S B3000942 N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946258-84-0](/img/structure/B3000942.png)
N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a thiazole ring, and a pyridine ring. These types of structures are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR, IR, and mass spectrometry . The presence of various heteroatoms (N, O, S) and functional groups would result in a complex spectrum in each of these techniques.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and heteroatoms. For example, the amino group might participate in acid-base reactions, while the carbonyl groups could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and heteroatoms would likely make it somewhat soluble in polar solvents .Scientific Research Applications
Chemical Synthesis and Reactivity
N-(1-Naphthyl)furan-2-carboxamide, a similar compound, was synthesized for studying electrophilic substitution reactions like nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017). Another related compound, N-(Quinolin-6-yl)furan-2-carboxamide, was also synthesized and subjected to similar electrophilic substitution reactions (El’chaninov & Aleksandrov, 2017).
Molecular Characterization and Biological Activity
A thiazole-based heterocyclic amide, N-(thiazol-2-yl)furan-2-carboxamide, was synthesized and showed significant antimicrobial activity against various microorganisms, suggesting potential pharmacological applications (Cakmak et al., 2022).
Potential in Anticancer Research
Compounds such as 6-[2-(diethylamino)-2-oxoethoxy]-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide demonstrated potent cytotoxic activities against cancer cell lines, indicating potential as epidermal growth factor receptor inhibitors and anticancer agents (Zhang et al., 2017). Similarly, N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives showed promising anticancer activities, again highlighting their role as potential EGFR inhibitors (Lan et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c21-13-4-3-10(7-17-13)15(23)20-16-19-11(9-25-16)6-14(22)18-8-12-2-1-5-24-12/h1-5,7,9H,6,8H2,(H,17,21)(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFJEUXOJAUEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.